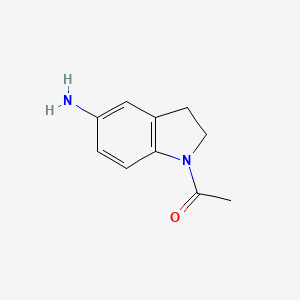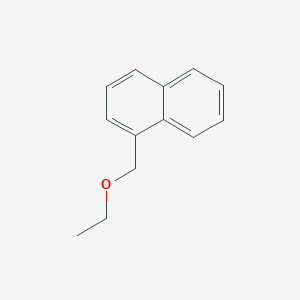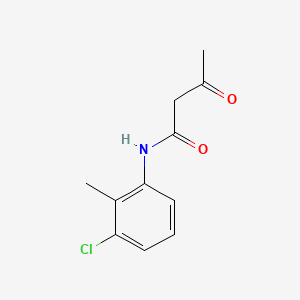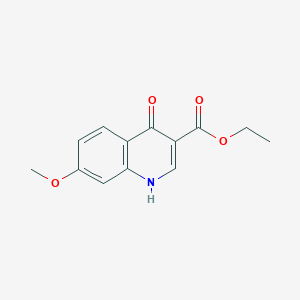
actinonin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of actinonin involves multiple steps. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxymethyl group. The next steps involve the formation of the carbamoyl group and the attachment of the octanohydroxamic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound are designed to optimize the yield and reduce the production cost. These methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
actinonin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction can yield alcohols or amines. Substitution reactions can introduce different functional groups into the molecule, enhancing its biological activity or stability.
Aplicaciones Científicas De Investigación
actinonin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide deformylase inhibition and enzyme kinetics . In biology, it has been employed to investigate bacterial resistance mechanisms and the development of new antibiotics .
In medicine, this compound has shown potential as an antibacterial agent, particularly against resistant strains of bacteria. It has also been explored for its anti-inflammatory and anti-obesity properties . In the industrial sector, it is used in the development of new therapeutic agents and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of actinonin involves the inhibition of peptide deformylase (PDF), an enzyme crucial for bacterial protein synthesis . By binding to the active site of PDF, the compound prevents the removal of the formyl group from nascent proteins, thereby inhibiting bacterial growth and proliferation .
The molecular targets of this compound include various bacterial enzymes and pathways involved in protein synthesis and metabolism. Its inhibitory action on PDF makes it a promising candidate for the development of new antibacterial therapies.
Comparación Con Compuestos Similares
actinonin is unique due to its specific inhibitory action on peptide deformylase. Similar compounds include other hydroxamic acids and peptide deformylase inhibitors, such as this compound analogs and derivatives .
These similar compounds share structural features and biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its balanced profile of activity against a broad spectrum of bacteria and its potential for further optimization in drug development.
Propiedades
IUPAC Name |
N'-hydroxy-N-[1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-pentylbutanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O5/c1-4-5-6-8-14(11-16(24)21-27)18(25)20-17(13(2)3)19(26)22-10-7-9-15(22)12-23/h13-15,17,23,27H,4-12H2,1-3H3,(H,20,25)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLATMLVMSFZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)NO)C(=O)NC(C(C)C)C(=O)N1CCCC1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864402 |
Source


|
| Record name | N~4~-Hydroxy-N~1~-{1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl}-2-pentylbutanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-Diphenylbenzo[f]quinoxaline](/img/structure/B1331531.png)








